(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C14H20N2O5S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.08136409 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by T. El‐Emary, N. Al-muaikel, and O. S. Moustafa (2002) focused on the synthesis of new heterocycles based on pyrazole derivatives, which may include structures similar to the compound . These synthesized compounds were evaluated for their antimicrobial activities, indicating the potential application of such molecules in developing new antimicrobial agents T. El‐Emary, N. Al-muaikel, and O. S. Moustafa, 2002.
Cytotoxicity Studies
A study by Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with similar structural features to the one mentioned. These compounds were screened for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the relevance of these molecules in cancer research Ashraf S. Hassan, T. Hafez, and Souad A. Osman, 2014.
Precursors to Heterocyclic o-Quinodimethanes
Lynne M. Chaloner and colleagues (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which serve as precursors to heterocyclic o-quinodimethanes. Such compounds are crucial intermediates for further chemical transformations, underscoring the versatility of sulfur and nitrogen-containing heterocycles in organic synthesis Lynne M. Chaloner et al., 1992.
Future Directions
Properties
IUPAC Name |
(4aR,7aS)-4-(2-methoxyphenyl)sulfonyl-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-15-7-8-16(12-10-22(17,18)9-11(12)15)23(19,20)14-6-4-3-5-13(14)21-2/h3-6,11-12H,7-10H2,1-2H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENGBUTFFWQAW-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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